molecular formula C6H4N2O B1626114 5H-Pyrrolo[1,2-A]imidazol-5-one CAS No. 51789-99-2

5H-Pyrrolo[1,2-A]imidazol-5-one

Cat. No.: B1626114
CAS No.: 51789-99-2
M. Wt: 120.11 g/mol
InChI Key: WZXWIEPSBBNWPL-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems

5H-pyrrolo[1,2-a]imidazol-5-one is classified as a fused heterocyclic compound, specifically a bicyclic system where a pyrrole (B145914) ring and an imidazole (B134444) ring share a nitrogen atom and an adjacent carbon atom. This fusion creates a rigid, planar scaffold that is rich in nitrogen atoms, contributing to its unique electronic properties and potential for various chemical interactions. nih.gov The pyrrolo[1,2-a]imidazole core is a key structural motif found in a number of natural products and biologically active molecules. researchgate.net

The broader class of compounds, hydrogenated pyrrolo[1,2-a]imidazoles, are considered valuable synthetic building blocks. nih.gov Depending on the degree of saturation of the pyrrole ring, these can be categorized as dihydropyrrolo[1,2-a]imidazoles, tetrahydropyrrolo[1,2-a]imidazoles, and perhydropyrrolo[1,2-a]imidazoles. nih.gov The presence of both pyrrole and imidazole rings, known for their diverse biological activities, makes this fused system a particularly attractive target for medicinal chemistry research. nih.gov

Historical Perspective of Azapyrrolizinone Research

The core structure of this compound can be described as an azapyrrolizinone. The term "azapyrrolizinone" denotes a pyrrolizinone skeleton in which one or more carbon atoms have been replaced by nitrogen atoms. Research interest in the parent pyrroloimidazole systems began to emerge in the 1960s. nih.gov A comprehensive review in 1995 summarized the initial decades of advancements in the chemistry of pyrroloimidazoles, indicating a growing recognition of their importance. nih.gov

The synthesis of isomeric azapyrrolizinones, including this compound, was notably achieved through the gas-phase pyrolysis of condensation products derived from Meldrum's acid and imidazole-carbaldehydes. mdpi.com This method provided a route to these air-sensitive yellow solids and represented a significant step in the exploration of this class of compounds. mdpi.com The development of synthetic strategies for related structures, such as dihydropyrrolo[1,2-a]pyrazinones, has also been extensively studied, highlighting the ongoing effort to access these privileged heterocyclic scaffolds. mdpi.com

Significance of the Pyrroloimidazole Scaffold in Organic Chemistry

The pyrroloimidazole scaffold is of considerable significance in organic chemistry for several key reasons. Firstly, it serves as a versatile platform for the synthesis of complex molecules. The fused ring system offers multiple sites for functionalization, allowing chemists to systematically modify the structure to tune its properties. researchgate.net The development of various synthetic protocols, including intramolecular cyclizations and multi-component reactions, has expanded the accessibility and diversity of pyrroloimidazole derivatives. nih.govmdpi.com

Secondly, the electronic nature of the pyrroloimidazole core, with its electron-rich characteristics, makes it a valuable component in the design of functional materials and catalysts. researchgate.net The nitrogen atoms can act as ligands for metal coordination, and the planar structure can facilitate π-stacking interactions.

Finally, and perhaps most importantly, the pyrroloimidazole scaffold is a recurring motif in a wide array of biologically active compounds. Derivatives have shown potential as antimicrobial, antifungal, and cognition-enhancing agents. nih.govacs.org The ability of the imidazole ring to interact with various enzymes and receptors is a key factor in the pharmacological relevance of this scaffold. nih.gov This has driven much of the synthetic effort towards creating libraries of pyrroloimidazole-based compounds for drug discovery programs. nih.gov The structural rigidity and stereochemical possibilities offered by the saturated pyrrolidine (B122466) ring in related structures also contribute to its value in designing molecules with specific biological targets. nih.govresearchgate.net

Research Findings on Pyrrolo[1,2-a]imidazole Derivatives

Compound/Derivative ClassKey Research FindingReference
3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary SaltsA series of these compounds were synthesized and showed antibacterial and antifungal activity. nih.gov
3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloridePossessed a broad spectrum of activity against several bacteria and Cryptococcus neoformans. nih.gov
Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dionesA novel class of potent cognition enhancers. acs.org
Pyrrolo[1,2-a]imidazoles from NinhydrinsSynthesized via a green, one-pot multicomponent reaction and showed antioxidant and bacteriostatic properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[1,2-a]imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c9-6-2-1-5-7-3-4-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXWIEPSBBNWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447527
Record name 5H-PYRROLO[1,2-A]IMIDAZOL-5-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51789-99-2
Record name 5H-PYRROLO[1,2-A]IMIDAZOL-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5h Pyrrolo 1,2 a Imidazol 5 One and Its Derivatives

Classical Approaches to Pyrrolo[1,2-A]imidazolone Ring Systems

Classical synthetic strategies for forming the pyrrolo[1,2-a]imidazolone skeleton often rely on fundamental organic reactions such as pyrolysis, condensation, and dehydration. These methods typically involve high temperatures or strong reagents to facilitate the key ring-closing steps.

Pyrolysis-Based Syntheses (e.g., from Meldrum's Acid Derivatives)

Gas-phase pyrolysis offers a direct method for the synthesis of 5H-pyrrolo[1,2-a]imidazol-5-one. This approach utilizes specifically designed precursors derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The synthesis begins with the condensation reaction between Meldrum's acid and an appropriate imidazole-carbaldehyde. rsc.org The resulting condensation product is then subjected to high-temperature pyrolysis. rsc.org This process involves the loss of acetone (B3395972) and carbon dioxide, which generates a highly reactive ketene (B1206846) intermediate that subsequently undergoes intramolecular cyclization to form the target pyrrolo[1,2-a]imidazol-5-one ring system. rsc.orgresearchgate.net These products are often obtained as air-sensitive yellow solids. rsc.org

Precursor TypeKey ReagentsReaction TypeProduct
Meldrum's acid derivativeImidazole-2-carbaldehydeCondensation, then PyrolysisThis compound

Condensation Reactions (e.g., Lactams with Aminoacetylaldehyde Acetals)

Condensation reactions provide a versatile route to dihydro-5H-pyrrolo[1,2-a]imidazole derivatives. One established method involves the reaction of γ-lactams, such as 2-pyrrolidinone. The lactam is first activated, for example, through O-methylation using Meerwein's reagent, to form a more reactive intermediate. This is followed by amidination with an aminoacetaldehyde acetal, such as aminoethyl diethyl acetal. The final step is an acid-catalyzed intramolecular cyclization and dehydration to yield the fused bicyclic system. While specific yields are not always reported, this sequence effectively constructs the core structure from acyclic or monocyclic precursors.

Starting MaterialKey ReagentsIntermediateFinal Product
γ-Lactam (e.g., 2-pyrrolidinone)1. Meerwein's reagent2. Aminoethyl diethyl acetal3. AcidO-methylated lactim ether6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Dehydration Strategies (e.g., 2-(2-Oxopyrrolidin-1-yl)acetamides)

Intramolecular cyclization via dehydration is a key strategy for synthesizing derivatives of the 5H-pyrrolo[1,2-a]imidazole core. This method uses 2-(2-oxopyrrolidin-1-yl)acetamides as precursors. nih.gov Treatment of these acetamides with a strong dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphoryl bromide (POBr₃), induces an intramolecular cyclization-dehydration cascade. nih.govresearchgate.net This reaction, often referred to as a Bischler-Napieralski-type cyclization, results in the formation of 2-halo-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net The use of microwave irradiation has been shown to improve the yield of this transformation significantly, producing the chlorinated derivative in up to 82% yield. researchgate.net The resulting 2-chloro substituent can be readily removed by hydrogenation over Raney nickel if the unsubstituted derivative is desired. nih.gov

PrecursorDehydrating AgentProduct
2-(2-Oxopyrrolidin-1-yl)acetamidePOCl₃ or POBr₃2-Chloro- or 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Substituted 2-(2-oxopyrrolidin-1-yl)acetamidesPhosphoryl chlorideSubstituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles

Modern Catalytic and Multicomponent Reactions

Modern synthetic chemistry emphasizes efficiency, atom economy, and stereocontrol, leading to the development of advanced catalytic and multicomponent reactions for constructing complex heterocyclic frameworks like the pyrrolo[1,2-a]imidazolone system.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

[3+2] Cycloaddition reactions represent a powerful and convergent approach for the assembly of five-membered rings. The synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold can be achieved through a one-pot cascade reaction involving a [3+2] cycloaddition followed by oxidative aromatization. researchgate.net In this method, an azomethine ylide is generated in situ and reacts with a dipolarophile. For instance, the reaction of phenacyl azides with L-proline under reflux conditions leads to the target dihydropyrroloimidazoles in high yields. researchgate.net The proline acts as both a reactant and a source of chirality, and the reaction proceeds through the formation of a transient azomethine ylide that engages in the cycloaddition.

1,3-Dipole PrecursorDipolarophileReaction TypeProduct
Phenacyl azideL-Proline[3+2] Cycloaddition / Oxidative Aromatization6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles

Domino and Cascade Transformations (e.g., Knoevenagel–Michael Adducts)

Domino and cascade reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation from simple starting materials. While not always directly yielding the parent this compound, these strategies are instrumental in creating complex derivatives. A relevant example is the domino Knoevenagel condensation–Michael addition–cyclization sequence. This type of transformation typically involves an aldehyde, a compound with an active methylene (B1212753) group (like a malonate derivative), and a nucleophile. The initial Knoevenagel condensation forms an electron-deficient alkene, which then undergoes an intramolecular Michael addition to form a ring. Subsequent cyclization and rearrangement can lead to fused heterocyclic systems. This strategy highlights a modern approach where complex molecular architectures are built with high efficiency by carefully designing a sequence of compatible reactions that proceed without isolation of intermediates.

Reaction TypeKey ComponentsMechanism Steps
Domino ReactionAldehyde, Active Methylene Compound, Amine/Amide Nucleophile1. Knoevenagel Condensation2. Intramolecular Michael Addition3. Cyclization/Dehydration

Marckwald Reaction for Imidazole (B134444) Ring Formation

The Marckwald synthesis is a fundamental method for the formation of the imidazole ring. Generally, it involves the reaction of an α-aminocarbonyl compound (or its precursor) with a cyanate (B1221674) or thiocyanate (B1210189) derivative. A notable application of this reaction is the preparation of 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. researchgate.net The resulting 2-thiol substituted imidazoles can then be treated with an oxidative agent to remove the sulfur and yield the desired imidazole ring. researchgate.net

While direct application to this compound is not extensively documented, the Marckwald reaction has been successfully employed in the synthesis of isomeric structures. For instance, the related 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold can be prepared starting from readily available aminocarbonyl compounds using the Marckwald reaction in a two-step procedure that is suitable for large-scale synthesis. tandfonline.com This highlights the utility of the Marckwald reaction in building the core imidazole portion of fused heterocyclic systems related to this compound.

Green Chemistry Approaches in Pyrrolo[1,2-a]imidazolone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technology has been effectively applied to the synthesis of the pyrrolo[1,2-a]imidazole core and related structures.

A key precursor, 2-halosubstituted pyrrolo[1,2-a]imidazole, can be synthesized through the intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamide. A microwave-assisted modification of this method using phosphorus oxybromide (POBr₃) has been shown to produce the target compound in an impressive 82% yield. nih.gov This demonstrates the efficiency of microwave heating for the crucial ring-closing step.

Furthermore, microwave assistance facilitates multi-component reactions to build complex imidazole-containing systems in a single pot. For example, a series of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives has been synthesized via a sequential, one-pot, multicomponent reaction under microwave irradiation. nih.gov This approach, using ethyl alcohol as a green solvent, provides moderate to good yields (46%-80%) and represents a greener protocol for accessing complex heterocyclic structures. nih.gov

The table below summarizes findings from a study on the microwave-assisted synthesis of novel bioactive thiazolyl-pyridazinediones, illustrating the efficiency of this technique. mdpi.com

CompoundReaction Time (min)Power (W)Temperature (°C)Yield (%)
6 2500150-
11 5500150-
5b 3500150-
Data derived from a study on microwave-assisted synthesis of pyridazinedione derivatives, showcasing typical reaction conditions. mdpi.com

Solvent-Free Conditions

Conducting reactions under solvent-free, or neat, conditions is a cornerstone of green chemistry. This approach minimizes waste and can lead to improved reaction kinetics. The synthesis of pyrrolo[1,2-a]imidazole derivatives has benefited from such methods.

One notable example is the direct condensation of aryl 1,2-diketones with L-proline to produce 2,3-diaryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. tandfonline.com This reaction proceeds effectively under solvent-free conditions, showcasing a clean route to the dihydro- variant of the target scaffold. Similarly, the preparation of highly functionalized 1H-imidazoles, which can serve as precursors to the pyrrolo[1,2-c]imidazole system, has been achieved by heating a mixture of an α-azidochalcone and a guanidine (B92328) base under neat conditions, resulting in excellent yields. researchgate.net

Solventless procedures have also been developed for creating key reagents. For instance, N-monosubstituted cyanoacetamides, which are crucial building blocks for imidazolylpyrrolones, can be prepared by reacting methyl cyanoacetate (B8463686) with a primary amine at room temperature without any solvent, achieving yields of 70-92% within 2 to 48 hours. nih.gov

Stereoselective Synthesis of Pyrrolo[1,2-a]imidazolone Enantiomers

The development of methods to synthesize specific enantiomers of chiral molecules is critical, particularly for applications in medicinal chemistry and organocatalysis. Chiral pyrrolo[1,2-a]imidazole derivatives have been shown to act as effective organocatalysts, driving the need for their stereoselective synthesis. nih.gov

A successful strategy for achieving stereoselectivity involves using chiral starting materials. A one-pot synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, for example, utilizes L-proline, a naturally occurring chiral amino acid. The reaction proceeds through a cascade of [3+2] cycloaddition and oxidative aromatization to afford the target products in high yields, embedding the chirality from the starting material into the final structure. nih.gov

For the isomeric pyrrolo[1,2-c]imidazol-3-one system, highly effective stereoselective methods have been developed. These methods can provide either diastereoselective or enantioselective outcomes through the lithiation of the pyrrolo[1,2-c]imidazol-3-one core, followed by substitution. scholaris.canih.gov This two-step sequence allows for the controlled introduction of a substituent at the 5-position, creating a chiral center. scholaris.canih.gov The process starts from N-Cbz-protected t-Butyl proline carboxamide to generate the initial chiral pyrroloimidazolone scaffold. scholaris.ca While this method applies to a different isomer, the principle of stereoselective deprotonation and substitution is a powerful strategy that could potentially be adapted for the this compound system.

Starting MaterialKey StepProductSelectivityReference
L-proline[3+2] CycloadditionChiral 6,7-dihydro-5H-pyrrolo[1,2-a]-imidazolesHigh Yield nih.gov
Pyrrolo[1,2-c]imidazol-3-onesDiastereoselective/Enantioselective Lithiation5-substituted Pyrrolo[1,2-c]imidazol-3-onesDiastereoselective or Enantioselective scholaris.canih.gov
Table summarizing stereoselective approaches to pyrrolo[1,2-a]imidazole and related scaffolds.

Reactivity and Functionalization of the 5h Pyrrolo 1,2 a Imidazol 5 One Core

Electrophilic Aromatic Substitution Reactions

The imidazole (B134444) portion of the 5H-pyrrolo[1,2-a]imidazol-5-one core is susceptible to electrophilic aromatic substitution. The electron-donating nature of the nitrogen atoms enhances the electron density of the imidazole ring, making it more reactive than benzene (B151609) towards electrophiles. Theoretical and experimental studies on related pyrrolo-imidazole systems indicate that substitution occurs regioselectively.

Research on analogous 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole systems shows that electrophilic substitution, such as halogenation and nitration, predominantly takes place at the C-3 position. This regioselectivity is attributed to the resonance stabilization of the intermediate arenium ion formed during the attack at this position. Similarly, related imidazopyrrolopyridine systems undergo electrophilic substitution readily at the C-3 position. keyorganics.net

Common electrophilic substitution reactions applicable to this core include:

Halogenation: Introduction of halogen atoms, typically using reagents like chlorine (Cl₂) with a Lewis acid catalyst such as ferric chloride (FeCl₃).

Nitration: The introduction of a nitro group (NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures.

Sulfonation: The addition of a sulfonic acid group (SO₃H), which generally requires harsher conditions.

The table below summarizes typical electrophilic substitution reactions observed on the related pyrrolo-imidazole core.

Reaction TypeReagents/ConditionsPrimary ProductObserved Yield
HalogenationCl₂, FeCl₃ catalyst, CH₂Cl₂, 0°C3-Chloro derivative85%
NitrationHNO₃, H₂SO₄, 0–5°C, 2 hrs3-Nitro product72%

Data derived from studies on 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide.

Nucleophilic Substitution Reactions

While the core aromatic system is generally targeted by electrophiles, nucleophilic substitution reactions are crucial for introducing functional groups, often on pre-functionalized derivatives. For instance, a sulfonamide group attached to the pyrrolo-imidazole ring can undergo nucleophilic substitution. These reactions are pivotal for modifying a compound's properties for various applications.

Examples of nucleophilic substitution on a C-2 sulfonamide derivative include:

Amine Substitution: Reaction with primary amines in a solvent like DMF at elevated temperatures can replace the sulfonamide group, leading to N-alkylated products while keeping the imidazole ring intact.

Hydrolysis: Under harsh acidic conditions (e.g., 6M HCl and reflux), the sulfonamide group can be hydrolyzed to a sulfonic acid intermediate.

The following table details nucleophilic substitution reactions on a C-2 sulfonamide derivative of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold.

Reaction TypeReagents/ConditionsProductsKey Observations
Amine substitutionPrimary amines (e.g., methylamine) in DMF, 60°CN-alkylated sulfonamidesRetains imidazole ring integrity; yields ~70–85%
Hydrolysis6M HCl, refluxSulfonic acid intermediateRequires harsh conditions due to high stability

Data derived from studies on 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide.

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound core can proceed at different sites. The fused imidazole ring is generally stable, but the pyrrolidinone ring, particularly the ketone at the C-5 position, is a key site for reduction.

Reduction: The carbonyl group at C-5 can be reduced to a secondary alcohol, yielding 5H-pyrrolo[1,2-a]imidazol-5-ol. The existence of related compounds like [(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanol implies that such a reduction is a feasible pathway. sigmaaldrich.com Furthermore, the imidazole ring itself can be reduced under specific conditions. For example, pyrrolo[1,2-a]imidazolium bromides can be partially reduced to their tetrahydro derivatives using sodium borohydride (B1222165) (NaBH₄) in DMF. nih.gov

Oxidation: Oxidation reactions can lead to aromatization or the introduction of new fused ring systems. An iodine-catalyzed cascade coupling protocol has been developed for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives from related starting materials, which involves an oxidative C-H cross-dehydrogenative coupling process. rsc.org

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions are important strategies for accessing the pyrrolo[1,2-a]imidazol-5-one core or modifying it.

Rearrangement Reactions: An interesting synthetic route involves the ring expansion of monocyclic β-lactams. For example, cis-azetidin-2-ones can be treated with silver tetrafluoroborate (B81430) (AgBF₄) to induce a rearrangement and subsequent intramolecular cyclization, yielding 5-oxohexahydro-1H-pyrrolo[1,2-a]imidazoles. nih.gov

Ring-Opening Reactions: The synthesis of the core structure can involve the ring-opening of highly strained precursors. Donor-acceptor cyclopropanes, for instance, can undergo a Lewis acid-initiated ring-opening with anilines or benzylamines, which is then followed by lactamization to form 1,5-substituted pyrrolidin-2-ones, a key component of the target scaffold. nih.gov

Condensation Reactions for Extended Conjugated Systems

Condensation reactions are fundamental to the synthesis of the this compound core and for building more complex, extended conjugated systems. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond with the elimination of a small molecule like water.

Key condensation strategies include:

Condensation with Carbonyls: The annulation of the imidazole ring to a pyrrole (B145914) ring can be achieved by the condensation of aminopyrrolines with α-halocarbonyl compounds. nih.gov Similarly, 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be synthesized through the condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanones. nih.gov

Cyclocondensation: The one-pot condensation of ethyl 4-oxobutanoate (B1241810) with glycinamide (B1583983) hydrochloride is an industrial method for preparing tetrahydro-5H-pyrrolo[1,2-a]imidazole-2,5(3H)-dione (dimiracetam), a structurally related compound. nih.gov

Pyrolytic Condensation: The title compound, this compound, can be synthesized by the gas-phase pyrolysis of the condensation product of imidazole-2-carbaldehyde and Meldrum's acid. nih.gov

Knoevenagel Condensation: This reaction type is employed in a catalyst-free condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates to form fused benzo rsc.orgnih.govimidazo[1,2-a]pyridine (B132010) derivatives. acs.org

Cyclization Reactions to Form Fused Ring Systems

Intramolecular and intermolecular cyclization reactions are powerful tools for constructing the this compound core and for creating more elaborate fused polycyclic systems.

Notable cyclization approaches include:

Cascade Cyclizations: An I₂-catalyzed cascade coupling has been used to synthesize pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline (B8520501) derivatives through the formation of multiple C-H bonds in a single pot. rsc.org

Intramolecular Wittig Reaction: The reaction of 1H-imidazoles with acetylenic esters in the presence of triphenylphosphine (B44618) can generate phosphorus ylides, which then undergo an intramolecular Wittig reaction to afford 5H-pyrrolo[1,2-c]imidazoles, an isomer of the title compound. nih.gov

Annulative Functionalization: Catalyst-free methods involving the reaction of β-enaminones with propargylamine (B41283) can construct imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a domino sequence of conjugate substitution and cycloisomerization. elsevierpure.comnih.gov

[3+2] Cycloaddition: A one-pot synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]-imidazoles can be achieved through a cascade of [3+2] cycloaddition between phenacyl azides and L-proline, followed by oxidative aromatization. nih.gov

Amination and Acylation Strategies

Amination and acylation are key functionalization strategies to introduce nitrogen- and acyl-containing moieties, which can significantly alter the biological and chemical properties of the this compound scaffold.

Amination: Direct amination of the core can be challenging, but amination is often a key step in the synthesis of precursors. For example, the synthesis of (S)-6,7-dihydro-5H-pyrrolo[1,2-a]-imidazol-6-ol involves the amination of a cyclic imidate with an aminoacetal. nih.gov Intramolecular amination of the C-H bond of a pyrrolidine (B122466) ring has also been used to create a related 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole. nih.gov

Acylation: Acylation can be performed on functionalized derivatives. For instance, a C-2 sulfonamide derivative of the core can be acylated using acetyl chloride in pyridine (B92270) to produce acetylated sulfonamide derivatives with enhanced solubility. Furthermore, aza-Friedel-Crafts reactions represent an important strategy for the C-alkylation or C-acylation of the imidazole ring. A three-component aza-Friedel-Crafts reaction of imidazo[1,2-a]pyridines (a related scaffold) with aldehydes and amines has been developed to synthesize C3-alkylated products. nih.gov

The table below summarizes amination and acylation reactions on related pyrrolo-imidazole derivatives.

Reaction TypeSubstrate TypeReagents/ConditionsProduct Type
AminationCyclic ImidateAminoacetalAmidine intermediate for cyclization
AcylationC-2 SulfonamideAcetyl chloride, pyridine, RTAcetylated sulfonamide derivative
Aza-Friedel-CraftsImidazo[1,2-a]pyridineAldehyde, Amine, Y(OTf)₃C3-alkylated derivative

Data derived from studies on related pyrrolo-imidazole and imidazo[1,2-a]pyridine systems. nih.govnih.gov

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of halogen atoms onto the this compound core serves as a critical step for further molecular elaboration through cross-coupling reactions. While specific studies on the halogenation of this compound are limited, the reactivity of the broader pyrrolo[1,2-a]imidazole class of compounds suggests that electrophilic substitution is a viable strategy.

Research on related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole systems has shown that the imidazole ring is susceptible to electrophilic attack. For instance, the pyrrolo-imidazole core can undergo regioselective electrophilic substitution, with the C-3 position being the most favorable site for halogenation due to the electronic influence of the nitrogen atoms in the imidazole ring. In one study, the chlorination of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide derivative using chlorine gas in the presence of a Lewis acid catalyst like ferric chloride resulted in the formation of the 3-chloro derivative in high yield.

Table 1: Regioselective Halogenation of a Related Pyrrolo[1,2-a]imidazole Derivative

Reaction Electrophile Catalyst Solvent Temperature Outcome Yield

Data sourced from a study on 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide.

Once halogenated, the resulting halo-5H-pyrrolo[1,2-a]imidazol-5-ones can potentially serve as substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of a wide array of substituents, including aryl, heteroaryl, and vinyl groups. While specific examples for the this compound core are not extensively documented, the general applicability of these methods to other halogenated heterocyclic systems is well-established. nih.gov

Derivatization to Quaternary Imidazolium (B1220033) Salts

The nitrogen atoms within the this compound core, particularly the N-1 nitrogen of the imidazole ring, can be readily alkylated to form quaternary imidazolium salts. This derivatization introduces a positive charge, which can significantly alter the physicochemical and biological properties of the molecule.

Studies on the closely related 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have demonstrated the feasibility of this transformation. The reaction of these compounds with various alkylating agents leads to the formation of the corresponding 1-substituted quaternary imidazolium salts in good to excellent yields. nih.gov This process typically involves the treatment of the parent heterocycle with an alkyl halide or a similar electrophile.

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized with yields ranging from 58% to 85% by reacting 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with different alkylating reagents. nih.gov

Table 2: Synthesis of 3-Aryl-1-substituted-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium Chlorides

3-Aryl Substituent Alkylating Reagent Yield (%)
4-Fluorophenyl 2-Chloro-N-(4-phenoxyphenyl)acetamide 75
4-Chlorophenyl 2-Chloro-N-(4-phenoxyphenyl)acetamide 82
3,4-Dichlorophenyl 2-Chloro-N-(4-phenoxyphenyl)acetamide 85
4-Methoxyphenyl 2-Chloro-N-(4-phenoxyphenyl)acetamide 65

Data from a study on the synthesis of quaternary salts from 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. nih.gov

The formation of these quaternary salts was confirmed by 1H and 13C NMR spectroscopy, which showed characteristic shifts for the protons and carbons adjacent to the newly quaternized nitrogen atom. nih.gov

Regioselective Functionalization Strategies

Achieving regioselective functionalization is paramount for the targeted synthesis of derivatives of this compound with specific properties. The inherent electronic distribution of the fused ring system dictates the preferred sites for both electrophilic and nucleophilic attack.

As indicated by halogenation studies on related systems, the C-3 position of the imidazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. This provides a reliable strategy for introducing a variety of substituents at this position.

Beyond classical electrophilic substitution, modern synthetic methodologies such as transition metal-catalyzed C-H activation offer promising avenues for the regioselective functionalization of the this compound core. While specific applications to this exact scaffold are yet to be widely reported, palladium-catalyzed intramolecular C-H functionalization has been successfully employed for the synthesis of related fused imidazo[1,2-a]pyrimidines. nih.govnih.gov This suggests that directed C-H activation could potentially be used to functionalize specific positions of the pyrrolo[1,2-a]imidazol-5-one ring system, depending on the directing group employed.

Furthermore, the synthesis of 2,3-disubstituted pyrrolo[1,2-a]imidazoles has been achieved through one-pot, three-component condensation reactions, indicating that the core can be constructed with pre-installed functional groups at these positions. nih.gov This approach allows for the regioselective introduction of substituents from the outset of the synthesis.

Structural Characterization and Conformational Analysis of 5h Pyrrolo 1,2 a Imidazol 5 One and Its Analogues

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the connectivity and molecular weight of 5H-pyrrolo[1,2-a]imidazol-5-one and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and the spatial relationship between neighboring nuclei.

For the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, ¹H NMR spectra in DMSO-d₆ show characteristic signals for the protons on the imidazole (B134444) and pyrrolidine (B122466) rings. For instance, the protons at positions 1 and 2 of the imidazole ring appear as doublets at approximately 7.02 ppm and 6.85 ppm, respectively, with a small coupling constant (J = 1.3 Hz). nih.gov The protons of the pyrrolidine ring exhibit more complex multiplets in the upfield region. nih.gov Specifically, the protons at position 5 show a triplet at 3.89 ppm, while the protons at positions 6 and 7 appear as multiplets around 2.66 ppm and 2.44 ppm, respectively. nih.gov

In substituted analogues, such as 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, the signals for the saturated pyrrole (B145914) ring protons are observed between 2.75 and 4.57 ppm. nih.gov The methylene (B1212753) group attached to the positively charged nitrogen (N⁺CH₂CO) typically appears as a singlet between 5.24 and 5.26 ppm. nih.gov The proton at the 2-position of the imidazole ring resonates as a singlet in the range of 7.98–8.24 ppm, with its exact position influenced by the electronic nature of the substituent at the 3-position. nih.gov

The ¹³C NMR spectra provide complementary information. For 3-(4-chlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, the carbon signals of the pyrrolidine ring appear at 23.2, 25.6, and 48.7 ppm, while the methylene carbon of the N⁺CH₂CO group is found at 50.8 ppm. The carbons of the aromatic and heterocyclic rings resonate in the downfield region from 118.0 to 163.1 ppm. nih.gov Comparative analysis of NMR data for pyrrolizin-3-one and its aza-derivatives, including pyrrolo[1,2-a]imidazol-5-one, reveals some degree of amide-like interaction between the bridgehead nitrogen and the carbonyl group, though without evidence of cyclic 8π-electron delocalization. rsc.org

Table 1: ¹H NMR Data for selected 5H-Pyrrolo[1,2-a]imidazole Analogues

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole nih.govDMSO-d₆7.02 (d, J = 1.3 Hz, 1H), 6.85 (d, J = 1.3 Hz, 1H), 3.89 (dd, J = 7.6, 6.6 Hz, 2H), 2.66 (m, 2H), 2.44 (m, 2H)
3-(4-Chlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride nih.govDMSO-d₆11.20 (s, 1H, NH), 8.15 (s, 1H, 2-H), 6.96–7.74 (m, 13H, arom. H), 5.24 (s, 2H, N⁺CH₂CO), 4.54 (t, 2H, 5-CH₂, J = 7.6 Hz), 3.26 (t, 2H, 7-CH₂, J = 7.6 Hz), 2.75 (m, 2H, 6-CH₂)

Table 2: ¹³C NMR Data for a 5H-Pyrrolo[1,2-a]imidazole Analogue

CompoundSolventChemical Shifts (δ, ppm)
3-(4-Chlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride nih.govDMSO-d₆163.1, 157.1, 154.8, 152.2, 134.3, 134.2, 129.9, 129.4, 129.0, 128.1, 125.0, 123.8, 123.1, 121.0, 119.4, 118.0, 50.8, 48.7, 25.6, 23.2

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. For 3-(4-chlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, the mass spectrum shows the molecular ion peak [M]⁺ at m/z 444.2. nih.gov In the case of 5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol, a related heterocyclic system, the electron ionization mass spectrum (EI-MS) displays the molecular ion [M]⁺ at m/z 215, which is the base peak, and a significant fragment at m/z 180 corresponding to the loss of the SH group. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for a 5H-Pyrrolo[1,2-a]imidazole Analogue

CompoundIonization Methodm/z
3-(4-Chlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride nih.govMS444.2 [M]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has been determined to have a monoclinic (P2₁/n) symmetry at 100 K. iucr.orgnih.gov The analysis of the crystal structure of pyrrolo[1,2-c]imidazol-5-ones, which are isomers of the title compound, indicates that the system behaves structurally as a simple cyclic N-acylimidazole with no significant cyclic delocalization. rsc.org

Crystal Packing and Intermolecular Interactions (e.g., C—H⋯N Hydrogen Bonds)

In the crystal lattice of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the molecules are held together by weak C—H⋯N hydrogen bonds. nih.goviucr.org These interactions lead to the formation of supramolecular chains that extend parallel to the direction. iucr.org The distance between the carbon C1 and the nitrogen N2 is found to be 3.37(3) Å, which is indicative of a weak hydrogen bond. iucr.org

Ring Conformation and Pucker Analysis

The five-membered pyrrolidine ring in 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is not planar and adopts an envelope conformation. nih.goviucr.orgnih.gov This puckering helps to relieve torsional strain within the ring. In this conformation, the C5 atom is out of the plane formed by the other four atoms of the ring by 0.317(2) Å. nih.gov The imidazole ring is essentially planar, and the dihedral angle between the planar part of the pyrrolidine ring and the imidazole ring is 3.85(9)°. nih.gov This conformation is adopted to minimize repulsion between the lone pairs of the nitrogen atoms. nih.gov

Computational Chemistry and Modeling Studies on 5h Pyrrolo 1,2 a Imidazol 5 One Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity and intermolecular interactions. For systems related to 5H-pyrrolo[1,2-a]imidazol-5-one, Density Functional Theory (DFT) is a commonly employed method for elucidating electronic structure.

Detailed research findings on analogous systems, such as imidazo[1,2-a]pyrrolo[2,3-c]pyridines, have utilized the B3LYP functional with a 6-31G(d,p) basis set to determine electronic properties and local atomic reactivity indices. researchgate.net Such studies help in identifying the electron-donor and electron-acceptor characteristics of different atoms within the fused ring system. researchgate.net The variation in antiviral potency in some of these related compounds has been shown to be orbitally-controlled. researchgate.net

For a representative substituted imidazole (B134444) derivative, quantum-chemical parameters have been calculated, providing a template for the type of data that would be relevant for this compound. ppor.az These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and other reactivity descriptors. A high energy gap is often associated with greater chemical stability. ppor.az

Table 1: Representative Quantum Chemical Parameters for a Substituted Imidazole System

Parameter Value
EHOMO -5.891 eV
ELUMO -3.238 eV
Energy Gap (ΔE) 2.653 eV
Ionization Potential (I) 5.032 eV
Electron Affinity (A) 1.879 eV
Electronegativity (χ) 3.455 eV
Chemical Hardness (η) 1.326 eV
Chemical Softness (S) 0.754 eV
Electrophilicity Index (ω) 5.174 eV

Note: Data is for a 4[4,5-diphenyl-1(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]phenol system and is presented here as an illustrative example of typical quantum chemical calculation outputs. ppor.az

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are crucial for determining the most stable three-dimensional conformation of a molecule. These optimized structures provide the foundation for further computational analysis, such as docking studies and pharmacophore modeling. The crystal structure of the related 6,7-dihydro-5H-pyrrolo-[1,2-a]imidazole reveals a monoclinic (P21/n) symmetry at 100 K. nih.gov In this structure, the pyrrolidine (B122466) ring adopts an envelope conformation, which is thought to relieve torsional strain. nih.gov

In the absence of a crystal structure for this compound, theoretical geometry optimization using methods like DFT can predict bond lengths, bond angles, and dihedral angles. For instance, in a related pyrrolo[1,2-c]imidazol-5-one, crystallographic data indicated that the system behaves structurally like a simple cyclic N-acylimidazole without significant cyclic delocalization. rsc.org This suggests that the bond lengths within the this compound scaffold would likely reflect this localized electronic nature.

Table 2: Selected Optimized Geometric Parameters for a Related Imidazole Derivative

Bond/Angle Parameter Value
Bond Length C-N (imidazole) ~1.33-1.39 Å
C=O ~1.21 Å
C=C (imidazole) ~1.36 Å
Bond Angle N-C-N (imidazole) ~108°
C-N-C (imidazole) ~109°
C-C-N (imidazole) ~107°

Note: These are typical bond lengths and angles for substituted imidazole systems and are provided for illustrative purposes.

Structure-Based Design Principles for Scaffold Modification

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a target protein to design and optimize small molecule inhibitors. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been successfully employed in the discovery of potent inhibitors of the WDR5 WIN-site, a target in cancer therapy. nih.gov

The process began with fragment-based screening, where small molecular fragments were tested for their ability to bind to the target protein. nih.gov NMR-based screening identified the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole as a promising hit. nih.gov Subsequently, X-ray crystallography was used to determine the binding mode of this fragment to WDR5. nih.gov This structural information guided the chemical elaboration of the scaffold, leading to the development of lead compounds with significantly improved binding affinity (dissociation constants < 10 nM). nih.gov

The key principles of SBDD applied in this case include:

Fragment-Based Discovery: Identifying a core scaffold with favorable binding properties.

Structural Elucidation: Obtaining high-resolution crystal structures of the fragment bound to the target protein.

Iterative Optimization: Modifying the scaffold with various substituents to enhance interactions with specific residues in the binding pocket.

These principles are directly applicable to the this compound scaffold for the development of inhibitors against other protein targets. By understanding the key interactions between the scaffold and its target, medicinal chemists can rationally design modifications to improve potency and selectivity.

Advanced Synthetic Strategies and Analog Design

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel compounds with improved properties by modifying a known active scaffold. dtic.mil A bioisostere is a molecule or group that results from exchanging an atom or a group of atoms with another that is broadly similar, with the goal of creating a new molecule with similar biological properties. cambridgemedchemconsulting.com This can be used to enhance efficacy, alter pharmacokinetics, or reduce toxicity. ipinnovative.com

While extensive examples of scaffold hopping directly utilizing the 5H-pyrrolo[1,2-a]imidazol-5-one core are not widely documented in current literature, the principle has been successfully applied to structurally related aza-heterocycles. For instance, imidazo[1,2-a]pyridines, which share a fused five- and six-membered ring system, were identified as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach that considered their shape and electrostatic similarity to known pyridone modulators. nih.gov This suggests a potential strategy for future research, where the pyrrolo[1,2-a]imidazole core could be "hopped" to or from other heterocyclic systems to generate novel chemotypes.

Bioisosteric replacement is a more targeted approach, involving the substitution of specific atoms or functional groups with others that have similar physicochemical properties. cambridgemedchemconsulting.com For example, a carboxylic acid group might be replaced by a tetrazole ring to improve bioavailability. ipinnovative.com In the context of pyrroloimidazole derivatives, this strategy could be employed to fine-tune the properties of the molecule. For instance, the hydrogen atoms on the pyrrole (B145914) or imidazole (B134444) ring could be replaced with fluorine to block metabolic oxidation, a common tactic in drug design. cambridgemedchemconsulting.com Similarly, bioisosteric replacement of the isoxazole (B147169) ring in certain nicotinic receptor ligands with heterocycles like oxadiazole has proven effective, a strategy that could be conceptually applied to modify pyrroloimidazole-based compounds. nih.govnih.gov

Diversity-Oriented Synthesis (DOS) Leveraging the Pyrroloimidazole Moiety

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create large collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes or drug leads. nih.gov This approach aims to generate molecular diversity in terms of the molecular scaffold, stereochemistry, and appended functional groups. nih.gov

The pyrrolo[1,2-a]imidazole scaffold is a valuable starting point for DOS due to its rigid bicyclic structure and the presence of multiple reaction sites. Research has demonstrated the effectiveness of redox annulation reactions between pyrrolidines and α-ketoamides for creating combinatorial libraries of perhydrogenated pyrrolo[1,2-а]imidazoles. nih.gov This method allows for the generation of a wide range of derivatives by varying the substituents on both the pyrrolidine (B122466) and α-ketoamide starting materials. nih.gov

Another approach involves multicomponent reactions (MCRs), which can rapidly build molecular complexity from simple starting materials in a single step. While specific MCRs for the this compound core are still an emerging area, the broader class of imidazo[1,2-a]pyridines has been synthesized using DOS principles, involving sequential palladium-catalyzed cross-coupling reactions to introduce diversity at multiple positions on the scaffold. nih.gov Such strategies highlight the potential for developing efficient DOS pathways for the pyrroloimidazole system, enabling the creation of extensive compound libraries for biological screening. A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, which are structurally related to the parent compound, have been synthesized and identified as potent cognition enhancers. nih.gov

Starting Materials Reaction Type Resulting Scaffold/Derivative Reference
Pyrrolidines and α-ketoamidesRedox AnnulationPerhydrogenated pyrrolo[1,2-а]imidazoles nih.gov
2-(2-oxopyrrolidin-1-yl)acetamidesDehydration with POCl₃2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles researchgate.net
Ethyl 4-oxobutanoate (B1241810) and glycinamide (B1583983) HClOne-pot condensationTetrahydro-5H-pyrrolo[1,2-а]imidazole-2,5(3H)-dione (dimiracetam) nih.gov
L-α-aminohydroxamic acids and 4-oxopentanoic acidCyclocondensation1-hydroxytetrahydro-5H-pyrrolo[1,2-а]imidazole-2,5(3H)-diones nih.gov

Synthesis of Fused Polycyclic Pyrroloimidazole Systems

The synthesis of fused polycyclic systems containing the pyrroloimidazole core leads to more complex and rigid molecular architectures, which can be valuable for targeting specific protein-protein interactions or DNA structures. These strategies often involve the construction of additional rings onto the existing bicyclic scaffold.

One reported method involves the synthesis of substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles. This is achieved through a reaction between 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals in the presence of piperidine. The process proceeds via a Knoevenagel condensation followed by inter- and intramolecular Michael additions, efficiently creating a fused tetracyclic heterocycle.

Another strategy involves the intramolecular Wittig reaction. Intermediate phosphorus ylides, prepared from imidazole-4-carbaldehyde and acetylenic diesters, can undergo intramolecular cyclization to produce dialkyl 5H-pyrrolo[1,2-c]imidazole-5,6-dicarboxylate derivatives. researchgate.net Although this leads to the isomeric pyrrolo[1,2-c]imidazole system, the principle of using intramolecular reactions to build fused rings is a key concept.

Furthermore, novel polycyclic aromatic compounds incorporating imidazole and pyrrole rings have been synthesized from thienopyrimidinone precursors. semanticscholar.org These complex syntheses demonstrate the versatility of heterocyclic building blocks in constructing elaborate, fused molecular systems with potential anticancer activity. semanticscholar.org

Fused System Synthetic Strategy Key Reactants Reference
Benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazolesKnoevenagel condensation / Michael additions2-(1H-benzo[d]imidazol-2-yl)acetonitrile, Arylglyoxals
5H-pyrrolo[1,2-c]imidazole-dicarboxylatesIntramolecular Wittig ReactionImidazole-4-carbaldehyde, Acetylenic diesters, Triphenylphosphine (B44618) researchgate.net
ImidazopyrrolotriazolothienopyrimidinesMulti-step synthesis from fused heterocycles2,3-diamino-6-benzoyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one semanticscholar.org

Applications of 5h Pyrrolo 1,2 a Imidazol 5 One in Advanced Chemical Research

Building Blocks in Complex Molecule Synthesis

Partially and fully hydrogenated pyrrolo[1,2-a]imidazole structures are recognized as valuable synthetic building blocks in organic synthesis. nih.gov Their rigid bicyclic framework is a desirable feature in the construction of more complex molecular architectures. Researchers have utilized derivatives of this scaffold to create diverse and intricate molecules. For instance, pyrrole-based enaminones, which are structurally related, serve as key intermediates for synthesizing indolizines and pyrrolo[1,2-a]pyrazines through cyclization processes. mdpi.com

The synthesis of peptide-like 14-membered macrocycles has been achieved using an imidazole-4,5-dicarboxylic acid scaffold, demonstrating the utility of the imidazole (B134444) core in creating complex, conformationally constrained structures for screening libraries. researchgate.net Furthermore, a one-pot synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]-imidazoles has been developed through a cascade of [3+2] cycloaddition and oxidative aromatization reactions involving phenacyl azides and L-proline, showcasing an efficient route to this important heterocyclic system. nih.gov

Ligands in Catalysis

The structural characteristics of the pyrrolo[1,2-a]imidazole skeleton make it an attractive platform for the development of novel catalysts. Specifically, chiral derivatives have been successfully employed as organocatalysts in asymmetric synthesis. For example, 7-alkoxy-substituted chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have proven effective in mediating the asymmetric Steglich rearrangement, a valuable carbon-carbon bond-forming reaction. nih.gov This application highlights the potential of the pyrrolo[1,2-a]imidazole framework to serve as a tunable ligand scaffold for inducing stereoselectivity in chemical transformations. The development of such organocatalysts is a significant area of research, offering alternatives to traditional metal-based catalysts. nih.gov

Components in Material Science

The inherent stability and tunable nature of the 5H-pyrrolo[1,2-a]imidazole core have led to its exploration in the field of material science. iucr.org Its derivatives are particularly investigated for their potential in creating advanced materials with specific, desirable properties for modern technologies. iucr.org

Imidazolium (B1220033) derivatives are widely used in the design of ionic liquids (ILs) due to their versatility and high stability. iucr.org The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structure has been studied as a novel cation moiety for IL applications. iucr.org The fused ring system offers a way to modify the properties of the resulting imidazolium cation. Research in this area aims to create new ILs with tailored characteristics, such as specific solubility profiles or electrochemical windows, by altering the structure of the cationic component. iucr.orgresearchgate.net The design of these novel cations is a key strategy for expanding the range and utility of ionic liquids in various applications, from "green" solvents to electrolytes. researchgate.netmdpi.com

The stability of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fused ring system is of significant interest for electrochemical applications. iucr.orgnih.gov Structural analysis has shown that this fused arrangement provides protection to the α-carbon atom attached to the non-bridging nitrogen of the imidazole ring. iucr.orgnih.gov This enhanced stability is a crucial property for materials used as electrolytes in devices like fuel cells and batteries, as well as in electrodeposition processes. iucr.orgnih.gov The search for stable, efficient electrolytes is a critical aspect of developing next-generation energy storage and conversion technologies, and the unique properties of the pyrrolo[1,2-a]imidazole core make it a promising candidate for this purpose. iucr.orgnih.gov

Frameworks for Broad Spectrum Biological Activity Exploration

The 5H-pyrrolo[1,2-a]imidazole nucleus is a privileged scaffold in medicinal chemistry, serving as a foundational framework for the exploration of a wide spectrum of biological activities. nih.govresearchgate.net Its derivatives have been synthesized and evaluated for various pharmacological effects, demonstrating the versatility of this heterocyclic system in drug discovery. researchgate.net

A significant area of research has focused on the antimicrobial properties of 5H-pyrrolo[1,2-a]imidazole derivatives. nih.gov In the face of rising antimicrobial resistance, the development of new classes of antimicrobial agents is a critical priority. nih.gov Novel quaternary ammonium (B1175870) salts derived from 3-aryl-5H-pyrrolo[1,2-a]imidazole have been synthesized and shown to possess both antibacterial and antifungal activity. nih.govuq.edu.au

Screening studies have established that many of these newly synthesized compounds are active against a range of pathogenic microorganisms. nih.govuq.edu.au For example, a specific derivative, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, exhibited a broad spectrum of activity against several clinically relevant bacteria and fungi. nih.govnih.gov This compound was active against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. nih.govnih.gov The research into these compounds includes determining their Minimum Inhibitory Concentration (MIC) to quantify their potency. nih.gov

Interactive Data Table: Antimicrobial Activity of a 5H-Pyrrolo[1,2-a]imidazole Derivative

The table below summarizes the in vitro activity of 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (Compound 6c) against various microbial strains. nih.gov

MicroorganismTypeMinimum Inhibitory Concentration (MIC) in µg/mLMinimum Inhibitory Concentration (MIC) in µM
Staphylococcus aureusGram-positive Bacteria47.8
Escherichia coliGram-negative Bacteria47.8
Acinetobacter baumanniiGram-negative Bacteria47.8
Klebsiella pneumoniaeGram-negative Bacteria815.6
Cryptococcus neoformansFungus47.8
Candida albicansFungus>64>125
Pseudomonas aeruginosaGram-negative Bacteria>64>125

Scaffolds in Agrochemical Development (e.g., Neonicotinoid Insecticides)nih.gov

The quest for novel and effective agrochemicals is a continuous endeavor in chemical research, driven by the need to manage pests and enhance crop yields. In this context, the 5H-pyrrolo[1,2-a]imidazol-5-one core structure has emerged as a promising scaffold for the development of new insecticidal agents, particularly those with a neonicotinoid mode of action.

Research has focused on the design and synthesis of complex molecules that incorporate the this compound framework. One notable area of investigation involves the creation of tetraheterocyclic tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-one derivatives. acs.orgnih.gov These compounds have been designed as novel neonicotinoid candidates and have demonstrated significant insecticidal activity against a range of agricultural pests. acs.orgnih.gov

The development of these novel insecticides involves strategic chemical modifications of the core scaffold, such as selective etherification, chlorination, and esterification of ninhydrin-heterocyclic ketene (B1206846) aminal adducts. acs.orgnih.gov These modifications are crucial in influencing the insecticidal potency and selectivity of the final compounds.

Detailed Research Findings

Studies have shown that certain tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-one derivatives exhibit excellent insecticidal activity against economically important pests like the cowpea aphid (Aphis craccivora), the brown planthopper (Nilaparvata lugens), and the armyworm (Mythimna separata). acs.orgnih.gov Notably, the activity of some of these novel compounds against the armyworm has been reported to be superior to that of established neonicotinoid insecticides such as imidacloprid (B1192907) and cycloxaprid. acs.orgnih.gov

The promising results from these studies suggest that the tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-one framework represents a new chemotype for the development of neonicotinoid insecticides. acs.orgnih.gov Further research and optimization of this scaffold could lead to the discovery of next-generation insecticides with improved efficacy and pest spectrum.

Target PestCompound TypeKey FindingReference
Cowpea aphid (Aphis craccivora)Tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-one derivativesExcellent insecticidal activity observed. acs.orgnih.gov
Brown planthopper (Nilaparvata lugens)Tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-one derivativesShowed excellent insecticidal activity. acs.orgnih.gov
Armyworm (Mythimna separata)Tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-one derivativesActivity improved in contrast with imidacloprid and cycloxaprid. acs.orgnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The future of 5H-pyrrolo[1,2-a]imidazol-5-one chemistry is intrinsically linked to the development of more efficient and sustainable synthetic methods. Researchers are moving beyond traditional, multi-step syntheses to explore innovative strategies that offer higher yields, greater atom economy, and milder reaction conditions.

A significant area of focus is the advancement of one-pot multicomponent reactions (MCRs) . These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently efficient. Recent studies have demonstrated the eco-friendly production of pyrroloimidazole derivatives through three-component reactions involving ninhydrins, diamines, and electron-deficient acetylenic compounds in aqueous solutions at room temperature. nih.govbenthamdirect.combenthamscience.com These methods are lauded for their straightforwardness, high yields, and efficient use of atoms. nih.govbenthamscience.com Another promising approach is the use of iodine as a catalyst in a cascade coupling protocol to synthesize related fused imidazole (B134444) systems, which is a metal-free process. rsc.org

Green chemistry principles are also becoming central to the synthesis of these heterocycles. This includes the use of environmentally benign solvents like water and the application of mechanochemistry. nih.govbenthamdirect.com Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) instead of solvents to drive reactions, has been successfully applied to produce related tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives. nih.gov This technique can significantly shorten reaction times and reduce waste. nih.gov The use of recyclable organocatalysts, such as thiamine (B1217682) hydrochloride in aqueous media, for the synthesis of related pyrrolo-pyrimidine scaffolds also highlights a move towards more sustainable practices. researchgate.net

Furthermore, intramolecular cyclization strategies continue to be refined for greater efficiency. A simple method for synthesizing the pyrrolo[1,2-a]imidazole core involves the intramolecular cyclization of specific ketones at room temperature. nih.gov The ongoing development of these novel synthetic methodologies will be crucial for making the this compound scaffold and its derivatives more accessible for a wide range of applications.

Exploration of Unconventional Reactivity Profiles

Beyond improving synthetic efficiency, researchers are keen to explore the less conventional reactivity of the this compound core to construct novel and complex molecular architectures. This involves moving beyond simple functional group transformations to investigate unique cycloaddition and annulation reactions.

[3+2] Annulation reactions have emerged as a powerful tool. For instance, acylethynylcycloalka[b]pyrroles have been shown to react with Δ¹-pyrrolines to create novel and complex polycyclic systems containing the pyrrolo[1,2-a]imidazole motif. mdpi.comnih.gov This type of catalyst-free cycloaddition contributes significantly to the arsenal (B13267) of methods for drug discovery. mdpi.comnih.gov The imidazol-5-one moiety itself can act as an acceptor in donor-acceptor cyclopropanes, participating in formal cycloaddition reactions with aldehydes to produce spiroannulated tetrahydrofurans. acs.org These reactions provide access to five-membered heterocyclic rings, which are valuable in medicinal chemistry. libretexts.org

The reaction of the pyrrolo[1,2-a]imidazole system with potent oxidizing agents like ozone is also an area of interest. Studies on the ozonation of imidazole and pyrrole (B145914) have shown that these rings can be opened to form smaller, functionalized molecules. rsc.org Understanding such degradation pathways is crucial, particularly for environmental applications.

Additionally, catalyst-free annulative functionalization is a promising frontier. Research has shown that novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structures can be constructed through a domino reaction of β-enaminone with propargylamine (B41283), involving the successive formation of three C-N bonds. acs.org The exploration of such unconventional reactivity profiles will undoubtedly lead to the discovery of new chemical transformations and the synthesis of previously inaccessible molecular structures.

Integration into Supramolecular Assemblies

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the construction of organized, functional supramolecular assemblies. The imidazole ring, in particular, is known to participate in strong hydrogen bonding, which can be exploited to direct the self-assembly of molecules.

The self-assembly of imidazole and its derivatives with carboxylic acids via strong ionic O-H···O and N-H···O hydrogen bonds can generate well-defined layers and chains. researchgate.net These organized structures can serve as scaffolds for controlling molecular packing in two dimensions, which is a key aspect of crystal engineering. researchgate.net The imidazolium (B1220033) cations in these assemblies act as multi-dentate proton donors, further stabilizing the structure through C-H···O hydrogen bonds. researchgate.net

The pyrrolo[1,2-a]imidazole core is also being explored for the design of ionic liquids . iucr.orgresearchgate.netnih.govnih.gov The fused ring system offers stability, and by quaternizing the imidazole nitrogen, ionic liquids with tunable properties can be created. iucr.orgnih.gov These materials have potential applications in a variety of fields, including as electrolytes for fuel cells and batteries. iucr.orgresearchgate.netnih.govnih.gov

The broader field of supramolecular chemistry provides inspiration for how these heterocycles might be used. For example, the principles of self-assembly seen in peptide-tetrapyrrole systems, which create highly ordered and functional architectures, could be applied to pyrrolo[1,2-a]imidazol-5-one derivatives. mdpi.com By incorporating this scaffold into larger molecules designed for self-assembly, it may be possible to create novel materials with tailored properties for catalysis, sensing, or drug delivery. mdpi.com

Advanced Computational Methodologies for Prediction of Reactivity and Structure

In parallel with experimental work, advanced computational methodologies are becoming indispensable for predicting the reactivity, structure, and properties of this compound and its derivatives. These in silico approaches provide deep insights that can guide synthetic efforts and rationalize experimental observations.

Density Functional Theory (DFT) is a key tool in this area. DFT calculations have been used to analyze the crystal structures of pyrrolo[1,2-c]imidazole scaffolds, correlating calculated geometrical parameters with experimental data from X-ray diffraction. researchgate.net Such studies can confirm the stability of the compounds, as indicated by negative HOMO and LUMO energy values. researchgate.net For related pyrrolo[2,3-d]pyrimidine systems, DFT has been used to study the optimized geometry and HOMO-LUMO energy of newly synthesized compounds. researchgate.net

Time-Dependent DFT (TD-DFT) is particularly useful for understanding the photophysical properties of these molecules. For the related pyrrolo[1,2-a]quinoxaline (B1220188) system, TD-DFT studies have been employed to elucidate the electronic transitions responsible for their absorption and fluorescence spectra. nih.gov These calculations can explain phenomena such as aggregation-induced emission and help in the design of new fluorophores. nih.gov

Molecular docking studies are another critical computational tool, especially in the context of drug design. For pyrrolo[1,2-a]quinoxaline derivatives identified as Sirt6 activators, docking studies have helped to visualize how these molecules bind to their protein target, revealing key interactions like π-cation interactions that stabilize the complex. nih.gov Similarly, for pyrrolo[1,2-a]quinoline (B3350903) derivatives with antimycobacterial properties, molecular docking has been used to identify potential molecular targets. nih.gov These computational approaches accelerate the design-synthesize-test cycle and are essential for the rational design of next-generation chemical entities.

Design of Next-Generation Chemical Entities with Tunable Properties

A major driving force in the field of this compound chemistry is the design of new molecules with precisely tailored properties for specific applications, ranging from medicine to materials science. The versatility of the scaffold allows for systematic structural modifications to fine-tune its electronic, photophysical, and biological characteristics.

In the realm of materials science , there is significant interest in developing novel fluorophores . By creating hybrid structures, such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazines, researchers have been able to synthesize compounds with unique optical properties, including deep blue emission. nih.govnih.gov The emission characteristics can be tuned by altering substituents or extending the conjugated system, with potential applications in organic light-emitting diodes (OLEDs) and bioimaging. nih.govnih.gov The development of pyrrolo[2,1-a]isoindolylidene-malononitrile (PIYM) fluorophores through multicomponent reactions further highlights the potential to create bright and stable emitters in the visible to near-infrared range. tib.eu

For medicinal chemistry , the focus is on designing derivatives with high potency and selectivity for specific biological targets. For example, derivatives of the related pyrrolo[1,2-a]pyrazin-1(2H)-one have been developed as highly potent and selective inhibitors of bromodomain and extra-terminal (BET) bromodomains, which are important targets in cancer therapy. acs.org Similarly, pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6, a protein with therapeutic potential in inflammation, cancer, and infectious diseases. nih.gov The design strategy often involves adding various substituents to the core scaffold to optimize binding affinity and pharmacokinetic properties. nih.govnih.gov

The development of fluorescent probes for biological applications is another active area. By conjugating a pyrene (B120774) fluorophore to a pyrrole/imidazole polyamide backbone, scientists have created probes that show a distinct fluorescence increase upon binding to DNA. nih.gov The properties of these probes, such as binding affinity, can be tuned by modifying the linker between the polyamide and the fluorophore. nih.gov The ability to systematically modify the this compound core and its related structures ensures a continuous pipeline of new chemical entities with enhanced and tunable functionalities for a diverse array of scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5H-Pyrrolo[1,2-a]imidazol-5-one, and how do yields vary under different conditions?

  • Answer: The synthesis of this compound involves multiple strategies:

  • Cyclization and Cycloaddition : Traditional methods include cyclization of precursors like dihydroimidazoles with acetylenes or CO under radical conditions, though yields can be low (e.g., 3% in one [2+2+1] cycloaddition attempt) .
  • Flash Vacuum Pyrolysis (FVP) : Pyrolysis of propenoate precursors (e.g., Meldrum's acid derivatives) achieves yields ranging from 32% to 90%, depending on substituents. This method proceeds via alkene isomerization, alcohol elimination, and electrocyclization .
  • Transition-Metal-Free Approaches : Base-promoted reactions between amidines and ketones yield spiro-fused derivatives with up to 86% efficiency, avoiding costly catalysts .

Q. What analytical techniques are critical for characterizing pyrroloimidazolone derivatives?

  • Answer: Structural elucidation relies on:

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D methods (COSY, HSQC) resolve stereochemistry and regioselectivity .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas, especially for intermediates with strained rings .
  • X-ray Crystallography : Used to validate complex macrocyclic byproducts formed during failed synthetic attempts .

Intermediate Research Questions

Q. How does structural strain in this compound influence reaction pathways and byproduct formation?

  • Answer: The fused bicyclic system introduces steric strain, leading to competing pathways. For example, reactions with 1,2-diaminobenzene produce bisbenzimidazoles or bisphthalimides even at 100°C due to ring strain in the intermediate 2a. Strict stoichiometric control (1:1) is insufficient to suppress byproducts, necessitating kinetic studies to optimize conditions .

Q. How can reaction conditions be optimized to improve yields in pyrroloimidazolone synthesis?

  • Answer: Key optimizations include:

  • Solvent and Temperature : Polar aprotic solvents (e.g., THF) at 80–100°C enhance cyclization efficiency in FVP .
  • Base Selection : Strong bases (e.g., KOtBu) promote dihydroimidazolone formation from amidines and ketones, with alkyl chain length in substrates affecting yields (e.g., n-C4H9 substituents yield 80%) .
  • Catalyst-Free Systems : Avoiding transition metals reduces side reactions and simplifies purification, as shown in spiro-fused derivative syntheses .

Advanced Research Questions

Q. What strategies enhance stereoselectivity in pyrroloimidazolone derivatives, particularly for bioactive applications?

  • Answer: Stereocontrol is achieved via:

  • Chiral Auxiliaries : Lithium enolates derived from pyroglutaminol enable asymmetric azaaldol additions, yielding enantiomerically pure tetrahydro-pyrrolooxazolones (e.g., 81% yield for (6R,7aS)-configured products) .
  • Macrocycle-Directed Synthesis : Gold(I)-catalyzed cyclizations form 12-membered diimino macrocycles, though dimerization may compete, requiring precise stoichiometric control .

Q. What structure-activity relationships (SARs) govern the biological activity of pyrroloimidazolone derivatives?

  • Answer: SAR studies reveal:

  • Antimicrobial Activity : Pyrrolo[1,2-a]imidazoles with electron-withdrawing groups (e.g., nitro, chloro) show enhanced antibacterial activity against Staphylococcus aureus (MIC <10 μM) .
  • Kinase Inhibition : 5H-Pyrrolo[2,3-b]pyrazine derivatives exhibit selectivity for kinase targets (e.g., IC50 <1 μM in tyrosine kinase assays) due to planar aromatic cores .

Q. How do computational methods aid in resolving contradictions in mechanistic pathways for pyrroloimidazolone reactions?

  • Answer: DFT calculations model:

  • Electrocyclization Barriers : Predict regioselectivity in FVP pathways, explaining why E-to-Z isomerization precedes ring closure .
  • Byproduct Formation : Simulate strained intermediates (e.g., 2a) to identify competing pathways toward bisbenzimidazoles, guiding experimental redesign .

Methodological Considerations

  • Data Contradictions : Low yields in cycloaddition reactions (e.g., 3% in Scheme 32 ) highlight the need for alternative routes like FVP or transition-metal-free systems.
  • Green Chemistry : Solvent-free FVP and catalyst-free syntheses align with sustainable practices, reducing waste and energy use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.